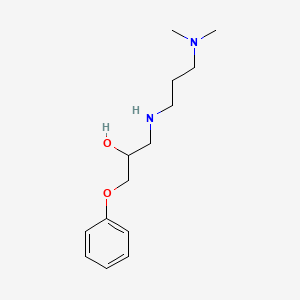

1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a catalyst for low-density packaging foams. It contains terminal hydroxyl groups that can react with isocyanates .

Synthesis Analysis

The synthesis of similar compounds, such as Dimethylaminopropylamine (DMAPA), is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . In another synthesis process, the filtrate was concentrated under reduced pressure to afford the title compound as a yellow solid .Molecular Structure Analysis

The molecular structure of similar compounds like 3-(dimethylamino)-1-propylamine has a molecular formula of C5H14N2 .Chemical Reactions Analysis

DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent . Amino acids, such as phenylalanine, glycine, and arginine, were also examined because they are expected that carboxyl groups and amino groups, which share at the near position, might accelerate an effective condensation reaction in inner-molecular with EDC·HCl .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like Dimethylaminopropylamine (DMAPA) include a molar mass of 102.181 g·mol −1, appearance as a colourless liquid, odor as fishy, ammoniacal, density of 812 mg mL −1, boiling point of 132.1 °C; 269.7 °F; 405.2 K, log P of −0.211, and vapor pressure of 0.7–2.4 kPa .Scientific Research Applications

Chemical Synthesis and Rearrangements : This compound has been used in the synthesis of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines, demonstrating its role in chemical transformations and rearrangements (O’Brien, Phillips, & Towers, 2002).

Electropolymerization Studies : In the study of electropolymerizable bis-substituted silicon naphthalocyanines (SiNc), derivatives of this compound have shown significant potential. Their non-aggregated nature in various solvents and electrochemical properties make them interesting for material science applications (Bıyıklıoğlu & Alp, 2017).

Preparation of Heterocyclic Systems : It has been used as a synthon for the preparation of various polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyrazoles, and others, highlighting its utility in organic synthesis (Pizzioli et al., 1998).

Photodynamic Therapy Applications : Derivatives of this compound have been studied for their potential use in photodynamic therapy (PDT), particularly in treating cancer. The water-soluble derivatives of silicon(IV) phthalocyanines synthesized using this compound have shown promising results in this field (Göksel, Bıyıklıoğlu, & Durmuş, 2017).

Cardioselective Beta-Adrenoceptor Blocking Agents : This compound has been involved in the synthesis of cardioselective beta-adrenoceptor blocking agents, indicating its relevance in medicinal chemistry (Rzeszotarski et al., 1983).

Catalysis and Esterification Mechanisms : It has been utilized in studies exploring the mechanism of esterification and in examining the effects of different substituents on reaction rates, contributing to our understanding of catalytic processes (Madder et al., 1997).

Synthesis of Functionalized Molecules : This compound has been used in the one-step synthesis of N-substituted oxazolidin-2-ones, demonstrating its utility in creating functionally diverse molecules (Lobanova et al., 2015).

Mechanism of Action

Target of Action

Similar compounds such as 3-(dimethylamino)-1-propylamine are known to functionalize various pharmacologically active medicinally important compounds .

Mode of Action

It is known that similar compounds like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (edc) are used for the formation of amide (peptide) and esters as a dehydration or condensation reagent .

Biochemical Pathways

Similar compounds like 3-(dimethylamino)-1-propylamine are used in the synthesis of bio-based zwitterionic surfactants .

Pharmacokinetics

The density of a similar compound, 3-(dimethylamino)-1-propylamine, is known to be 0812 g/mL at 25 °C (lit) , which may influence its bioavailability.

Result of Action

Similar compounds like 3-(dimethylamino)-1-propylamine are known to exhibit biological activity against gram-positive and negative bacteria and fungi .

Action Environment

The reaction of a similar compound, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (edc), is known to be accelerated at 60°c .

Safety and Hazards

The safety data sheet for a similar compound, N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride, indicates that it is harmful if swallowed, toxic in contact with skin, causes skin irritation, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of research in this field could involve the use of circularly polarized light as a chiral source to construct chiral materials. The potential applications of chiral nanomaterials driven by circularly polarized light in different fields are being explored, including biosensing, catalysis, and phototherapy .

properties

IUPAC Name |

1-[3-(dimethylamino)propylamino]-3-phenoxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-16(2)10-6-9-15-11-13(17)12-18-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELOOTAZVDARBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC(COC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2709585.png)

![N'-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2709586.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2709590.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2709592.png)

![N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2709594.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B2709601.png)